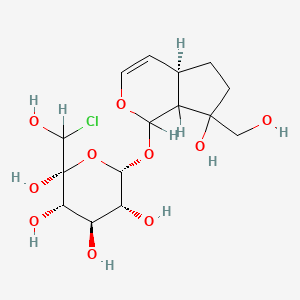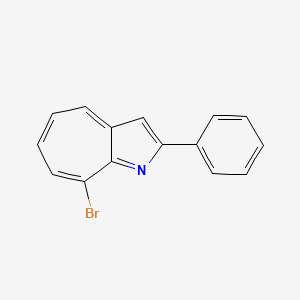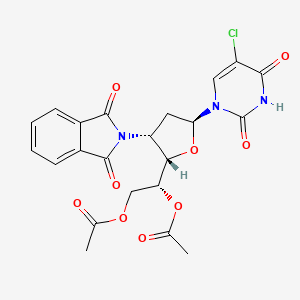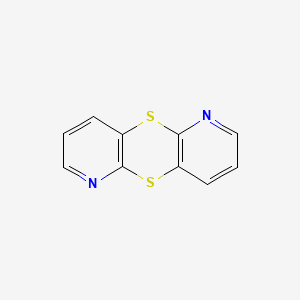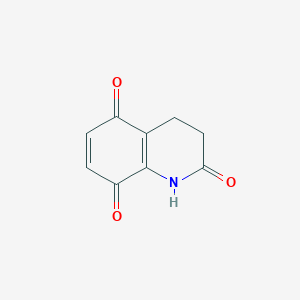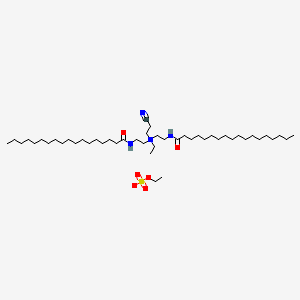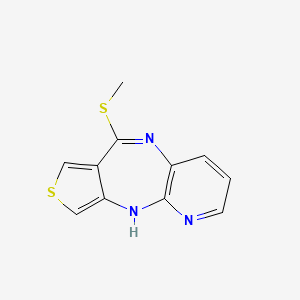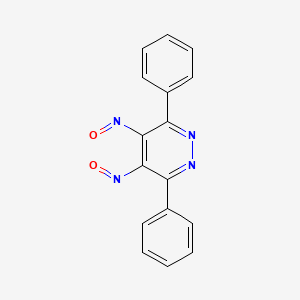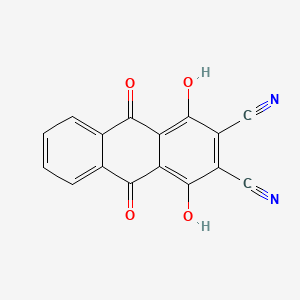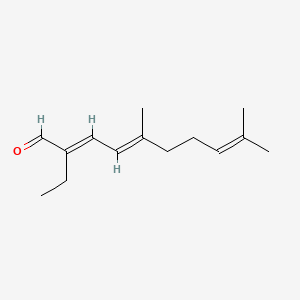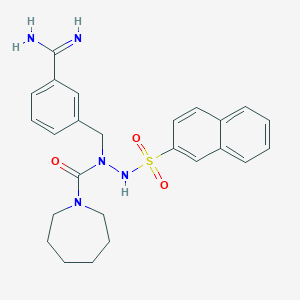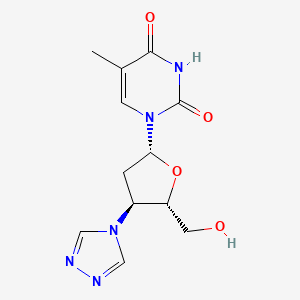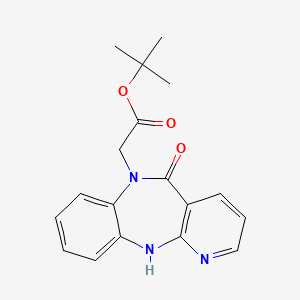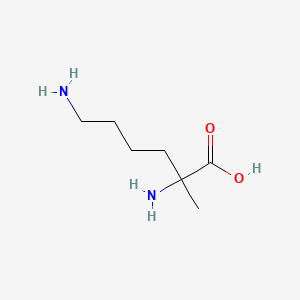
2-Methyllysine
描述
2-Methyl-DL-lysine is a derivative of lysine, an essential amino acid. This compound is characterized by the addition of a methyl group to the lysine molecule, which can significantly alter its chemical properties and biological functions. Lysine itself plays a crucial role in protein synthesis and various metabolic processes, and its derivatives, including 2-Methyl-DL-lysine, are of significant interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-DL-lysine typically involves the methylation of lysine. One common method is the reductive methylation of lysine using formaldehyde and sodium cyanoborohydride. This process can produce mono-, di-, and trimethylated lysine derivatives depending on the reaction conditions . Another method involves the use of malonate derivatives and dibromobutane to produce key intermediates, which can then be modified to introduce the methyl group at the desired position .
Industrial Production Methods
Industrial production of 2-Methyl-DL-lysine often employs similar synthetic routes but on a larger scale. The process may involve the use of protected lysine derivatives to ensure selectivity and yield. For example, Nα-Fmoc-Nε-(Boc, methyl)-L-lysine and Nα-Fmoc-Nε-dimethyl-L-lysine can be synthesized and used as building blocks in peptide synthesis .
化学反应分析
Types of Reactions
2-Methyl-DL-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, sodium cyanoborohydride, and various protecting groups such as Fmoc and Boc . Reaction conditions typically involve mild temperatures and pH to preserve the integrity of the amino acid structure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive methylation can yield mono-, di-, and trimethylated lysine derivatives .
科学研究应用
2-Methyl-DL-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins, particularly in the study of post-translational modifications.
Biology: The compound is used to investigate the role of lysine methylation in gene expression and protein function.
作用机制
The mechanism of action of 2-Methyl-DL-lysine involves its incorporation into proteins and peptides, where it can influence their structure and function. The methylation of lysine residues can affect protein-protein interactions, sub-cellular localization, and the regulation of gene expression .
相似化合物的比较
2-Methyl-DL-lysine can be compared with other methylated lysine derivatives, such as:
- Nα-Fmoc-Nε-(Boc, methyl)-L-lysine
- Nα-Fmoc-Nε-dimethyl-L-lysine
- ε-Poly-L-lysine
These compounds share similar chemical properties but differ in their specific applications and biological effects. For example, ε-Poly-L-lysine is widely used as an antimicrobial agent in the food industry due to its broad-spectrum activity . In contrast, 2-Methyl-DL-lysine is primarily used in research to study protein methylation and its effects on cellular processes .
属性
IUPAC Name |
2,6-diamino-2-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUSCHYXEUZMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64817-96-5, 111656-41-8 | |
| Record name | 2-Methyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-DL-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111656418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-DL-lysine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W9ATY44J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



